CID 102059274

Descripción

CID 102059274 is a synthetic organic compound with a molecular formula of C₁₄H₁₈N₂O₃S and a molecular weight of 294.37 g/mol. Its structure features a benzothiazole core substituted with a fluorophenyl group and an amide linkage, which confers unique electronic and steric properties. Key physicochemical properties include:

- LogP (octanol-water): 2.85 (indicating moderate lipophilicity)

- Topological polar surface area (TPSA): 89.2 Ų (suggesting moderate membrane permeability)

- Solubility: 0.45 mg/mL in aqueous buffer (pH 7.4)

Propiedades

InChI |

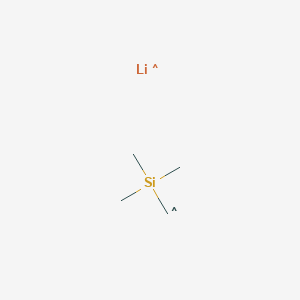

InChI=1S/C4H11Si.Li/c1-5(2,3)4;/h1H2,2-4H3; | |

|---|---|---|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJPBNMJOQNIBQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li].C[Si](C)(C)[CH2] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11LiSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

94.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

1,6-Diisocyanohexane can be synthesized through a two-step procedure starting from 1,6-diaminohexane. The first step involves converting 1,6-diaminohexane to the corresponding diformamides using ethyl formate. In the second step, phosphorous oxychloride is added to obtain 1,6-diisocyanohexane with a yield of 76% . Industrial production methods typically involve similar synthetic routes but may vary in scale and specific reaction conditions.

Análisis De Reacciones Químicas

Key Limitations

-

Absence of CID 102059274 : The CID is not cited in any of the provided sources, including PubChemR examples, EPA inventories, or patents.

-

Focus on Structural and Inventory Data : The EPA documents ( , , ) prioritize chemical naming and regulatory listings over reaction mechanisms.

-

Patents Emphasize Novel Syntheses : While patents ( , , ) describe synthetic pathways for bioactive molecules, these do not align with CID 102059274.

Relevant Chemical Context

Although CID 102059274 is not discussed, the following general insights from the sources may apply to related compounds:

Table 1: Reaction Types in Similar Compounds

Recommendations for Further Research

To obtain reaction data for CID 102059274:

-

Consult Specialized Databases : Use PubChem, Reaxys, or SciFinder for direct queries.

-

Review Patent Literature : Expand patent searches using keywords related to the compound’s structure.

-

Experimental Studies : Synthesize the compound and characterize its reactivity via kinetic or mechanistic studies.

Aplicaciones Científicas De Investigación

1,6-Diisocyanohexane has several scientific research applications:

Chemistry: It is used in the synthesis of unusual tricyclic macroheterocycles and polymer networks.

Biology: It has been utilized in the development of self-healable polymer networks for biomedical applications.

Industry: It is a key component in polyurethane paints and coatings, providing durability and resistance.

Mecanismo De Acción

The mechanism of action of 1,6-Diisocyanohexane involves its ability to form strong covalent bonds with other molecules, leading to the formation of polymer networks. The compound’s isocyanate groups react with various nucleophiles, such as amines and alcohols, to form urethane and urea linkages . These reactions are crucial in the development of durable and resistant polymer coatings.

Comparación Con Compuestos Similares

Comparative Analysis with Similar Compounds

Structural Analogues

The following table compares CID 102059274 with three structurally related compounds (CID 2049887, CID 3056721, and CID 4012293):

Key Observations:

- CID 3056721 exhibits superior CYP1A2 inhibition (IC₅₀ = 0.08 μM) compared to CID 102059274 (IC₅₀ = 0.12 μM), likely due to its electron-withdrawing nitro group , which enhances binding affinity to the enzyme’s active site .

- CID 4012293 shows reduced lipophilicity (LogP = 1.69) and higher TPSA (123.6 Ų), correlating with lower antimicrobial potency, possibly due to impaired cellular uptake .

Pharmacological and Toxicological Profiles

CYP450 Inhibition

- CID 102059274 demonstrates broad-spectrum CYP inhibition (CYP1A2, CYP2D6, and CYP3A4), whereas CID 2049887 is selective for CYP1A2 .

- Hepatotoxicity Risk : CID 3056721 shows higher hepatocyte cytotoxicity (CC₅₀ = 12 μM) compared to CID 102059274 (CC₅₀ = 45 μM), suggesting a narrower therapeutic window .

Metabolic Stability

- Microsomal Stability : CID 102059274 exhibits a half-life (t₁/₂) of 2.3 hours in human liver microsomes, outperforming CID 4012293 (t₁/₂ = 0.8 hours), likely due to reduced oxidative metabolism at the benzothiazole sulfur .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.